4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1004194-59-5
VCID: VC6076065
InChI: InChI=1S/C11H7Cl2N3S/c12-9-3-1-8(2-4-9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2
SMILES: C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl
Molecular Formula: C11H7Cl2N3S
Molecular Weight: 284.16

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

CAS No.: 1004194-59-5

Cat. No.: VC6076065

Molecular Formula: C11H7Cl2N3S

Molecular Weight: 284.16

* For research use only. Not for human or veterinary use.

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole - 1004194-59-5

Specification

CAS No. 1004194-59-5
Molecular Formula C11H7Cl2N3S
Molecular Weight 284.16
IUPAC Name 4-chloro-1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole
Standard InChI InChI=1S/C11H7Cl2N3S/c12-9-3-1-8(2-4-9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2
Standard InChI Key KPWVTQXVURAMLE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with an isothiocyanate (-N=C=S) moiety. The 4-chloro substitution on the benzyl group and the pyrazole ring enhances its electronic and steric profile, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H7Cl2N3S\text{C}_{11}\text{H}_7\text{Cl}_2\text{N}_3\text{S}
Molecular Weight284.16 g/mol
Boiling Point456.1 ± 45.0 °C
Density1.4 ± 0.1 g/cm³
SMILES NotationC1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl
InChI KeyKPWVTQXVURAMLE-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a pyrazole precursor. A plausible route includes:

  • Benzylation: Reacting 4-chloropyrazole with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.

  • Isothiocyanate Formation: Treating the intermediate with thiophosgene or ammonium thiocyanate to install the -N=C=S group.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1BenzylationK₂CO₃, DMF, 80°C65%
2Isothiocyanate IncorporationThiophosgene, CH₂Cl₂, 0°C48%

Industrial-Scale Production Challenges

Scalability is hindered by the toxicity of thiophosgene and the need for rigorous temperature control. Alternative reagents like 1,1′-thiocarbonyldiimidazole (TCDI) may improve safety but increase costs.

Applications in Agrochemicals

Herbicidal Activity

In greenhouse trials, the compound exhibits pre-emergent herbicidal activity against Amaranthus retroflexus at 50 g/ha. The chlorobenzyl group enhances soil persistence, while the isothiocyanate moiety inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Comparative Analysis with Structural Analogues

Role of Chlorine Substituents

Replacing the 4-chlorobenzyl group with a methyl group (as in 1-methyl-3-isothiocyanatopyrazole) reduces antifungal activity by 90%, highlighting the critical role of halogenation in bioactivity.

Isothiocyanate vs. Thiourea Derivatives

Converting the isothiocyanate to a thiourea group (-NHC(S)NH₂) abolishes herbicidal activity, confirming the necessity of the electrophilic sulfur atom for target engagement.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzyl group’s substituents (e.g., fluoro, nitro) could optimize potency and selectivity. Molecular docking studies with ALS and caspase-3 are warranted to elucidate binding motifs.

Formulation Development

Microencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may enhance stability and reduce mammalian toxicity while retaining agrochemical efficacy.

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